molecular formula C21H21NO4 B11158230 10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one

Cat. No.: B11158230
M. Wt: 351.4 g/mol
InChI Key: RRZDMUGHXQRFDH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one is a complex heterocyclic compound.

Preparation Methods

The synthesis of 10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one can be achieved through a one-pot condensation method. This involves the cyclization of aromatic aldehyde, ammonium acetate, substituted amides, and 8-hydroxy-quinoline or 4-hydroxy coumarin . The reaction is typically carried out in a single reactor, which simplifies the process and increases the yield of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency.

Chemical Reactions Analysis

10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or methanol, and controlled temperatures to ensure the desired reaction pathway . Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 10-(2-furylmethyl)-7-methyl-1,2,3,4,10,11-hexahydro-5H,9H-benzo[3,4]chromeno[6,7-e][1,3]oxazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or proteins, leading to the disruption of cellular processes in bacteria or cancer cells . This inhibition can result in the death of the target cells or the prevention of their proliferation .

Comparison with Similar Compounds

Properties

Molecular Formula

C21H21NO4

Molecular Weight

351.4 g/mol

IUPAC Name

10-(furan-2-ylmethyl)-7-methyl-1,2,3,4,9,11-hexahydroisochromeno[4,3-g][1,3]benzoxazin-5-one

InChI

InChI=1S/C21H21NO4/c1-13-19-14(10-22(12-25-19)11-15-5-4-8-24-15)9-18-16-6-2-3-7-17(16)21(23)26-20(13)18/h4-5,8-9H,2-3,6-7,10-12H2,1H3

InChI Key

RRZDMUGHXQRFDH-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC3=C1OC(=O)C4=C3CCCC4)CN(CO2)CC5=CC=CO5

Origin of Product

United States

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